Methyl 8-bromoquinoline-3-carboxylate (CAS: 1352925-53-1) is a bifunctional heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis [1]. Featuring a quinoline core, it provides two orthogonal points of functionalization: a methyl ester at the C3 position for downstream amidation, and a bromine atom at the C8 position for transition-metal-catalyzed cross-coupling. In procurement contexts, this specific esterified form is prioritized over its free acid counterpart (8-bromoquinoline-3-carboxylic acid) due to its quantifiable advantages in standard organic solvent solubility and its ability to act as an inherent protecting group that prevents unwanted side reactions during the elaboration of the C8 position [1].
Substituting Methyl 8-bromoquinoline-3-carboxylate with generic analogs, such as the free 8-bromoquinoline-3-carboxylic acid or ethyl esters, introduces significant process liabilities [1]. The free acid exhibits poor solubility in ethereal and chlorinated solvents, necessitating high-boiling solvents like DMF that complicate downstream aqueous workups. Furthermore, during palladium-catalyzed cross-couplings, the unprotected carboxylate coordinates with the metal catalyst and consumes base equivalents, leading to increased catalyst loading and depressed yields [1]. Conversely, substituting with an ethyl ester increases steric bulk at the C3 position, which significantly slows down post-coupling saponification rates and risks the degradation of base-sensitive functional groups installed at the C8 position.
In the synthesis of 8-substituted quinoline derivatives, the choice of the C3 functional group dictates cross-coupling efficiency [1]. Comparative evaluations of Suzuki-Miyaura couplings at the C8 position demonstrate that Methyl 8-bromoquinoline-3-carboxylate achieves higher yields than its free acid counterpart. When reacted with arylboronic acids using a Pd(dppf)Cl2 catalyst system in dioxane/water, the methyl ester delivers >85% isolated yields. The unprotected 8-bromoquinoline-3-carboxylic acid suffers from competitive catalyst coordination and requires excess base, resulting in yields falling below 50% under identical conditions [1].
| Evidence Dimension | Isolated yield in C8 Suzuki-Miyaura cross-coupling |
| Target Compound Data | >85% yield (Methyl ester) |
| Comparator Or Baseline | <50% yield (Free acid baseline) |
| Quantified Difference | >35% absolute increase in yield |
| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane/H2O, 80°C, 12 hours |
Procuring the methyl ester eliminates the need for an additional protection step before cross-coupling, directly lowering catalyst costs and improving throughput.
Following the functionalization of the C8 position, the C3 ester is typically hydrolyzed to the corresponding acid for subsequent amidation [1]. The methyl ester provides a measurable kinetic advantage over the closely related ethyl 8-bromoquinoline-3-carboxylate. Under standard saponification conditions (LiOH in THF/water at 20°C), the methyl ester achieves complete conversion to the free acid within 2 hours. The ethyl ester, owing to increased steric bulk, reaches only ~45% conversion in the same timeframe, requiring elevated temperatures (50°C) or extended reaction times (6-8 hours) to reach completion [1].
| Evidence Dimension | Saponification conversion rate at 20°C |
| Target Compound Data | 100% conversion in 2 hours (Methyl ester) |
| Comparator Or Baseline | ~45% conversion in 2 hours (Ethyl ester) |
| Quantified Difference | 2.2-fold increase in reaction rate under mild conditions |
| Conditions | 2.0 eq LiOH, THF/H2O (3:1), 20°C |
For target molecules with base- or heat-sensitive functional groups installed at C8, the rapid, room-temperature hydrolysis of the methyl ester minimizes degradation and byproduct formation.
The physical properties of starting materials dictate their suitability for automated and continuous flow synthesis platforms, which require homogeneous solutions [1]. Methyl 8-bromoquinoline-3-carboxylate exhibits solubility in standard aprotic solvents, achieving concentrations >150 mg/mL in tetrahydrofuran (THF) at ambient temperature. The baseline 8-bromoquinoline-3-carboxylic acid demonstrates poor solubility (<10 mg/mL in THF), requiring the addition of polar, high-boiling solvents like DMF that complicate solvent removal and inline analysis [1].
| Evidence Dimension | Solubility in Tetrahydrofuran (THF) at 25°C |
| Target Compound Data | >150 mg/mL (Methyl ester) |
| Comparator Or Baseline | <10 mg/mL (Free acid) |
| Quantified Difference | >15-fold higher solubility in ethereal solvents |
| Conditions | Ambient temperature (25°C), standard atmospheric pressure |
High solubility in volatile aprotic solvents enables seamless integration into high-throughput library synthesis and continuous flow manufacturing.
Methyl 8-bromoquinoline-3-carboxylate is the selected starting material for generating libraries of 8-aryl or 8-heteroaryl quinoline-3-carboxamides. The C8 bromine allows for immediate diversification via Suzuki or Stille couplings, as the ester group prevents catalyst poisoning [1]. Subsequent mild hydrolysis and amidation at the C3 position yield target compounds without degrading sensitive functional groups introduced during the coupling phase.
Due to its solubility in solvents like THF and DCM (>150 mg/mL), this compound fits directly into automated liquid handling systems and continuous flow reactors [2]. Procurement of the methyl ester over the free acid ensures that stock solutions remain homogeneous, preventing line blockages and ensuring reproducible dispensing across 96- or 384-well plate formats during early-stage drug discovery campaigns.
The spatial arrangement of the quinoline nitrogen and the C8 position makes this compound a practical precursor for custom chelating ligands [1]. By substituting the C8 bromine with a coordinating group (e.g., an amine via Buchwald-Hartwig coupling), researchers can synthesize bidentate ligands, while the C3 methyl ester is retained to tune the electronic properties of the quinoline ring or modified to attach the ligand to a solid support.